N-(3-hydroxyphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c20-12-3-1-2-11(8-12)17-14(21)9-13-15(22)19(16(23)25-13)10-18-4-6-24-7-5-18/h1-3,8,13,20H,4-7,9-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATDBRVMFFDHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C(SC2=O)CC(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a thiol. This reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Introduction of the Morpholine Moiety: The morpholine moiety can be introduced by reacting the thiazolidine intermediate with morpholine in the presence of a suitable catalyst, such as triethylamine, under reflux conditions.
Attachment of the Hydroxyphenyl Group: The final step involves the coupling of the hydroxyphenyl group to the thiazolidine-morpholine intermediate. This can be achieved through a nucleophilic substitution reaction using a hydroxyphenyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups within the thiazolidine ring, potentially forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can take place at the morpholine moiety or the hydroxyphenyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This can affect various metabolic and signaling pathways.
Receptor Binding: It may interact with cellular receptors, modulating their activity and influencing cellular responses.
Pathway Modulation: By affecting key enzymes and receptors, the compound can modulate biological pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Thiazolidinone Derivatives
Below is a detailed analysis supported by data tables.
Structural and Functional Group Comparison
Table 1: Structural Features of Selected Thiazolidinone Derivatives
Key Differentiators of the Target Compound
Morpholin-4-ylmethyl Substituent : Unlike chlorophenyl or alkyl groups in analogs, this substituent introduces a hydrophilic, rigid heterocycle that may improve water solubility and target engagement in polar binding pockets .
2,4-Dioxo-thiazolidine Core: The fully oxidized thiazolidine ring may enhance stability compared to imino or mono-oxo derivatives, reducing metabolic degradation .
Biological Activity
N-(3-hydroxyphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazolidine ring and a morpholine moiety, which are often associated with various biological activities.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay is commonly used to determine the half-maximal inhibitory concentration (IC50) values.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 29 |
| MCF-7 | 73 |
The compound demonstrated significant cytotoxicity against the HeLa cell line with an IC50 value of 29 μM, indicating its potential as an anticancer agent . This level of activity suggests that the compound may interact effectively with cellular targets involved in cancer proliferation.
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. The thiazolidine and morpholine structures are known to facilitate interactions with specific proteins involved in cell cycle regulation and apoptosis pathways .
Antimicrobial Activity
In addition to its cytotoxic properties, this compound has been investigated for its antimicrobial activity. Preliminary results indicate that derivatives of similar structures exhibit significant antifungal and antibacterial properties. For example, compounds with similar thiazolidine scaffolds have shown effectiveness against various fungal strains .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Antioxidants play a crucial role in mitigating oxidative stress-related diseases, including cancer. Studies suggest that compounds featuring hydroxyl groups can scavenge free radicals effectively .
Case Studies
A series of case studies have examined the efficacy of this compound in various experimental settings:
- In Vitro Studies : In vitro assays using HeLa and MCF-7 cell lines demonstrated the cytotoxic effects mentioned earlier. These studies provide a foundation for further exploration into the mechanisms through which this compound exerts its effects.
- In Silico Studies : Molecular docking studies have been conducted to predict how this compound interacts at the molecular level with target proteins. These studies reveal potential binding sites and interactions that could explain its biological activity .
Q & A
Q. How to assess metabolic stability and interactions with cytochrome P450 enzymes?
- Methods :
- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to measure IC₅₀ values .
- In Silico Prediction : ADMET predictors (e.g., SwissADME) to flag potential CYP2D6/2C9 interactions .
Data Analysis & Validation
Q. How to validate computational docking results with experimental data?
- Protocol :
- Perform blind docking (AutoDock Vina) against crystal structures (PDB) and validate via SPR binding kinetics .
- Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, Kd) .
Q. What statistical methods are appropriate for analyzing dose-response contradictions?
- Tools :
- Hill Slope Analysis : Compare log-dose vs. response curves across cell lines to assess efficacy variability .
- ANOVA with Tukey’s Test : Identify significant differences in IC₅₀ values between experimental replicates .
Q. How to address discrepancies in NMR spectral data between batches?
- Solutions :
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., rotamers of the morpholinylmethyl group) .
- Impurity Profiling : Use LC-MS-TOF to trace batch-specific contaminants (e.g., unreacted starting materials) .
Advanced Application Scenarios
Q. What strategies enable scalable synthesis for preclinical development?
- Scale-Up :
- Continuous-Flow Synthesis : Optimize residence time and mixing efficiency for high-throughput production .
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) using DOE (design of experiments) .
Q. How to investigate synergistic effects with existing therapeutics?
- Approach :
- Combination Index (CI) : Calculate via Chou-Talalay method using CompuSyn software .
- Transcriptomics : RNA-seq to identify pathways modulated by combination therapy vs. monotherapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
